2-Amino-3-methyl-3H-indol-3-ol
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Overview
Description
2-Amino-3-methyl-3H-indol-3-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their biological activities . This compound, specifically, has a unique structure that makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2-Amino-3-methyl-3H-indol-3-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-3-methyl-3H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-Amino-3-methyl-3H-indol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3H-indol-3-ol involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes. For instance, it can act as an inhibitor for certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
2-Amino-3-methyl-3H-indol-3-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industry.
Properties
CAS No. |
42095-81-8 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-amino-3-methylindol-3-ol |
InChI |
InChI=1S/C9H10N2O/c1-9(12)6-4-2-3-5-7(6)11-8(9)10/h2-5,12H,1H3,(H2,10,11) |
InChI Key |
QAEDJTUHVZEUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1N)O |
Origin of Product |
United States |
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